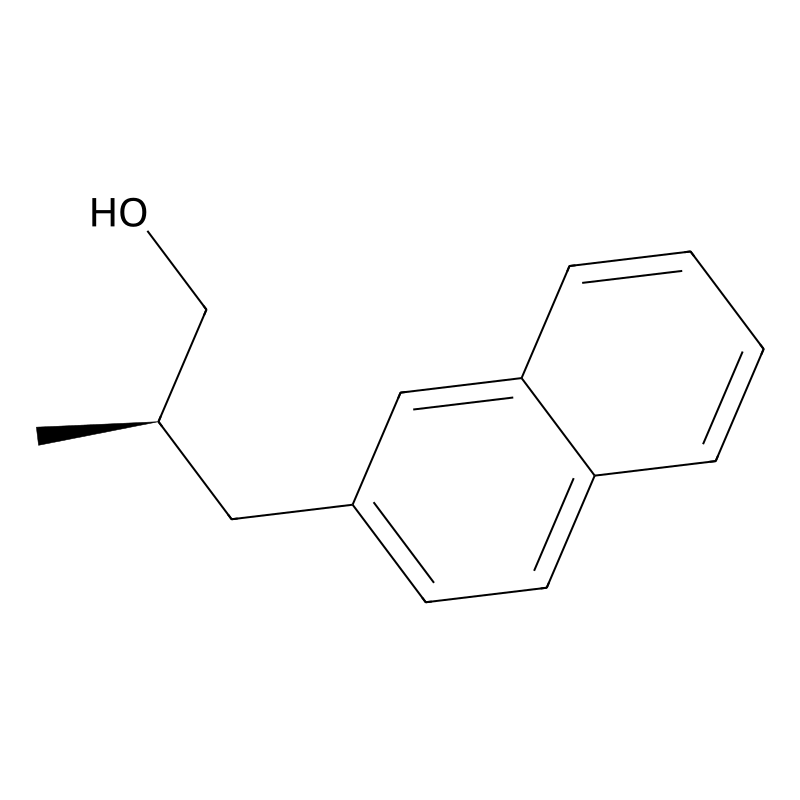

(R)-2-Methyl-3-(2-naphthyl)-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(R)-2-Methyl-3-(2-naphthyl)-1-propanol is a chiral alcohol characterized by its unique structural features, which include a naphthyl group and a tertiary alcohol functional group. Its molecular formula is , and it possesses a molecular weight of approximately 216.28 g/mol. This compound is known for its potential applications in various fields, including organic synthesis, medicinal chemistry, and as a chiral building block in the production of pharmaceuticals.

- Oxidation: The hydroxyl group can be oxidized to yield the corresponding ketone or aldehyde, such as 2-Methyl-3-(2-naphthyl)-1-propanone or 2-Methyl-3-(2-naphthyl)-1-propanal.

- Reduction: The compound can be reduced to form 2-Methyl-3-(2-naphthyl)propane using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

Common reagents for these reactions include chromium trioxide and potassium permanganate for oxidation, while thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

(R)-2-Methyl-3-(2-naphthyl)-1-propanol has been studied for its biological activity, particularly in the context of enzyme interactions. Its chiral nature allows it to interact stereospecifically with enzyme active sites, which can influence various biochemical pathways. While specific biological effects are still under investigation, its potential as a substrate in biochemical assays highlights its relevance in biological research.

The synthesis of (R)-2-Methyl-3-(2-naphthyl)-1-propanol typically involves asymmetric reduction techniques. One common approach is the enantioselective reduction of 2-Methyl-3-(2-naphthyl)-1-propanone using chiral catalysts or reagents. Notably, chiral Brønsted acids or phosphoric acids are often employed to facilitate this process under mild conditions.

In industrial settings, large-scale production may utilize asymmetric hydrogenation processes involving chiral ligands and metal catalysts, such as rhodium or iridium complexes, to achieve high enantioselectivity and yield.

(R)-2-Methyl-3-(2-naphthyl)-1-propanol has diverse applications:

- Organic Synthesis: It serves as a chiral building block in the synthesis of complex organic molecules.

- Biochemical Research: The compound is utilized in enzyme-catalyzed reaction studies and as a substrate in biochemical assays.

- Pharmaceuticals: Its unique structure makes it valuable in the synthesis of pharmaceuticals that require chiral purity.

The mechanism of action for (R)-2-Methyl-3-(2-naphthyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The stereospecific fit into active sites allows it to influence biochemical pathways effectively. Ongoing research aims to elucidate the precise molecular interactions and pathways involved in its biological activity.

Several compounds share structural similarities with (R)-2-Methyl-3-(2-naphthyl)-1-propanol:

- (R)-2-Methyl-3-(1-naphthyl)-1-propanol

- (R)-2-Methyl-3-(2-naphthyl)-1-propanone

- (R)-2-Methyl-3-(2-naphthyl)-1-propanal

- 2-Methyl-3-(2-naphthyl)propane

Uniqueness

(R)-2-Methyl-3-(2-naphthyl)-1-propanol stands out due to its combination of a chiral alcohol functionality and a naphthyl group. This unique structural configuration imparts specific stereochemical properties that differentiate it from similar compounds. Its ability to undergo various chemical modifications while maintaining high enantiomeric purity makes it particularly versatile for applications in organic synthesis and medicinal chemistry .